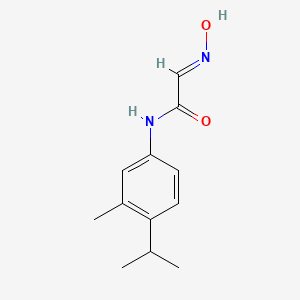

2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.272. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Genetic Differences

Research has explored the metabolism of paracetamol, highlighting the role of various metabolic pathways and the impact of genetic differences on individuals' susceptibility to toxicity. The metabolism involves glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. Genetic differences in enzyme genotypes can affect susceptibility to paracetamol's toxicity and efficacy, indicating a link between pharmacogenetic profiles and individual responses to the drug (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact

The environmental presence of paracetamol, especially in water sources, has prompted studies on its adsorption and removal. Techniques involving adsorbents like ZnAl/biochar have shown high potential in removing paracetamol from water, with mechanisms including π-π interactions and hydrogen bonds. The environmental persistence of paracetamol and its transformation into various intermediates raise concerns regarding the efficacy of current treatment technologies and the need for advanced solutions (C. Igwegbe et al., 2021).

Therapeutic Mechanisms and Novel Insights

Studies on ketamine and its metabolites have offered insights into potential therapeutic mechanisms relevant to understanding paracetamol's effects. Ketamine, known for its analgesic and antidepressant properties, undergoes metabolic processes that could parallel those of paracetamol, offering a model for exploring the pharmacological and toxicological aspects of paracetamol's action (P. Zanos et al., 2018).

Hepatotoxicity and Related Fatalities

The hepatotoxic potential of paracetamol, particularly following overdose, has been a major area of research, focusing on the mechanisms leading to liver damage and the factors influencing individual vulnerability. This research underscores the importance of understanding paracetamol's metabolic pathways to mitigate risks associated with its use (R. Tittarelli et al., 2017).

Properties

IUPAC Name |

(2E)-2-hydroxyimino-N-(3-methyl-4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(2)11-5-4-10(6-9(11)3)14-12(15)7-13-16/h4-8,16H,1-3H3,(H,14,15)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUFMKSVWSASOC-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C=NO)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)/C=N/O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2563265.png)

![6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2563270.png)

![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)

![3-(4-methoxyphenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2563276.png)

acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2563278.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2563283.png)

![10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2563288.png)